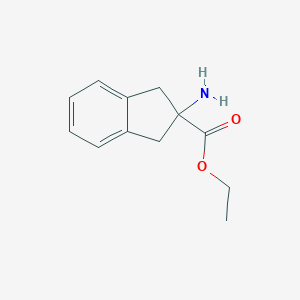

2-アミノ-2,3-ジヒドロ-1H-インデン-2-カルボン酸エチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate is a chemical compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and are widely used in the synthesis of various pharmaceuticals and organic compounds

科学的研究の応用

Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate has several scientific research applications, including:

Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: Investigated for its biological activities, including antiviral, anticancer, and antimicrobial properties.

Industrial Applications: Utilized in the production of specialty chemicals and materials.

作用機序

Target of Action

The primary target of Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate, also known as 2-amino-indan-2-carboxylic acid ethyl ester, is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagens, which are major components of the extracellular matrix .

Mode of Action

This compound interacts with its target, DDR1, by binding to it with high affinity . The nitrogen atom of the compound forms a hydrogen bond with the hinge residue Met704, while the amino group at the 2-position of the indene forms a hydrogen bond with the gatekeeper residue Thr701 . This interaction suppresses the kinase activity of DDR1 .

Biochemical Pathways

It is known that ddr1 plays a crucial role in various cellular processes, including cell differentiation, adhesion, migration, and extracellular matrix remodeling . Therefore, the inhibition of DDR1 by this compound could potentially affect these processes.

Result of Action

The inhibition of DDR1 by this compound results in the suppression of collagen-induced DDR1 signaling and epithelial-mesenchymal transition . It also dose-dependently suppresses the colony formation of pancreatic cancer cells . In vivo studies have shown promising therapeutic efficacy in orthotopic mouse models of pancreatic cancer .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate typically involves the reaction of indene derivatives with ethyl chloroformate and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Material: Indene derivative

Reagent: Ethyl chloroformate

Catalyst: Ammonia

Solvent: Organic solvent (e.g., dichloromethane)

Temperature: Room temperature to moderate heating

Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process.

化学反応の分析

Types of Reactions

Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids

Reduction: Formation of alcohols or amines

Substitution: Formation of substituted indene derivatives

類似化合物との比較

Similar Compounds

- 2-Amino-2,3-dihydro-1H-indene-5-carboxamide

- Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate

- Ethyl 2-amino-2,3-dihydro-1H-indene-3-carboxylate

Uniqueness

Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

生物活性

Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate (commonly referred to as EADIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanism of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

EADIC has the following chemical structure:

- IUPAC Name : Ethyl 2-amino-1,3-dihydroindene-2-carboxylate

- Molecular Formula : C12H13NO2

- Molecular Weight : Approximately 203.24 g/mol

EADIC primarily targets the Discoidin Domain Receptor 1 (DDR1) , a receptor tyrosine kinase involved in various cellular processes such as cell adhesion, migration, and extracellular matrix remodeling. The compound binds to DDR1 with high affinity, inhibiting its signaling pathways. This inhibition has been linked to the suppression of collagen-induced DDR1 signaling and epithelial-mesenchymal transition (EMT), which are critical in cancer metastasis .

Biological Activities

EADIC exhibits a range of biological activities, including:

- Antiviral Properties : Studies indicate that EADIC has potential antiviral effects, particularly against certain viral infections.

- Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines. For instance, it significantly suppressed colony formation in pancreatic cancer cells and demonstrated efficacy in orthotopic mouse models .

- Antimicrobial Effects : Preliminary investigations suggest that EADIC may possess antimicrobial properties, although further research is needed to elucidate these effects fully.

Case Study 1: Anticancer Effects on Pancreatic Cancer Cells

A study focused on the effects of EADIC on pancreatic cancer cells revealed that the compound inhibited DDR1 signaling pathways. The half-maximal inhibitory concentration (IC50) was determined to be approximately 14.9 nM, indicating potent anti-cancer activity. Additionally, EADIC reduced the migration and invasion capabilities of these cells in vitro .

| Parameter | Value |

|---|---|

| IC50 (Pancreatic Cancer Cells) | 14.9 nM |

| Inhibition of Colony Formation | Significant |

| Inhibition of DDR1 Signaling | Yes |

Case Study 2: Antiviral Activity

Research into the antiviral properties of EADIC demonstrated its ability to inhibit viral replication in specific models. The compound's mechanism appears to involve interference with viral entry or replication processes within host cells.

Comparative Analysis with Similar Compounds

To better understand EADIC's unique properties, a comparison with structurally similar compounds was conducted:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Ethyl 3-aminoindole | Anticancer | Known for selective toxicity |

| Ethyl 4-(aminomethyl)benzoate | Antibacterial | Exhibits significant antibacterial activity |

| Ethyl 5-aminoisoquinoline | Neuroprotective | Potential use in neurodegenerative diseases |

特性

IUPAC Name |

ethyl 2-amino-1,3-dihydroindene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-11(14)12(13)7-9-5-3-4-6-10(9)8-12/h3-6H,2,7-8,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBFVFBOZSMMSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC2=CC=CC=C2C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。